Dihydroresveratrol

Description

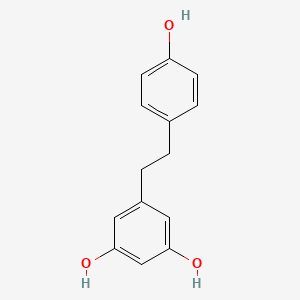

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJFUSPLYBJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973983 | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58436-28-5 | |

| Record name | Dihydroresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Road Less Traveled: A Technical Guide to the Dihydroresveratrol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol, a dihydrostilbenoid found in a variety of plants, has garnered increasing interest for its potential pharmacological activities. As a close structural analog of resveratrol, it exhibits distinct biological properties that warrant a deeper understanding of its natural synthesis. While often considered a microbial metabolite of resveratrol in the mammalian gut, a direct and distinct biosynthetic pathway to this compound exists within the plant kingdom. This technical guide provides an in-depth exploration of this pathway, offering a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development. We will delve into the enzymatic steps, present quantitative data, detail experimental methodologies, and visualize the intricate molecular processes involved in the creation of this promising bioactive compound.

The Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound in plants is a specialized branch of the well-characterized phenylpropanoid pathway. It diverges from the canonical stilbene route, which produces resveratrol, by an initial reduction step. The core pathway can be delineated into two primary stages: the formation of the precursor dihydro-p-coumaroyl-CoA and its subsequent condensation with malonyl-CoA to form the this compound backbone.

Stage 1: Synthesis of Dihydro-p-coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the established general phenylpropanoid pathway. The key diversion towards this compound occurs at this juncture.

-

Phenylalanine to p-Coumaroyl-CoA:

-

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

-

Reduction to Dihydro-p-coumaroyl-CoA:

-

A p-Coumaroyl-CoA Reductase (enzyme type not fully characterized in all species, but functionally identified) catalyzes the reduction of the double bond in the propanoid side chain of p-coumaroyl-CoA, yielding dihydro-p-coumaroyl-CoA. This is the critical step that commits the pathway to the synthesis of dihydrostilbenoids.

-

Stage 2: Formation of the this compound Scaffold

The final step in the biosynthesis of this compound is the condensation of the activated dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Bibenzyl Synthase (BBS): This Type III polyketide synthase is the key enzyme responsible for the formation of the dihydrostilbene backbone. It catalyzes a series of decarboxylative condensation reactions, adding three acetate units from malonyl-CoA to the dihydro-p-coumaroyl-CoA starter molecule. This is followed by an intramolecular cyclization and aromatization to produce 3,5,4'-trihydroxydihydrostilbene, commonly known as this compound. This enzyme is distinct from stilbene synthase (STS), which utilizes p-coumaroyl-CoA to produce resveratrol.[1][2][3]

The following diagram illustrates this biosynthetic pathway:

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is largely determined by the kinetic properties of the key enzymes involved, particularly Bibenzyl Synthase (BBS). The following table summarizes the available quantitative data for BBS from different plant species.

| Enzyme | Plant Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol·min⁻¹·mg⁻¹) | Reference(s) |

| CsBBS2 | Cannabis sativa | Dihydro-p-coumaroyl-CoA | 5.91 ± 3.95 | 0.00226 ± 0.000546 | - | [3] |

| DoBS1 | Dendrobium officinale | p-Coumaroyl-CoA | 300 ± 80 | - | 3.57 ± 0.23 | [3] |

| DoBBS8 | Dendrobium officinale | p-Hydroxyphenylpropionyl-CoA | 61.83 | 0.009 | - | [3] |

| DsBBS | Dendrobium sinense | p-Coumaroyl-CoA | - | - | 0.0528 ± 0.0042 | [4][5] |

Note: The variability in reported substrates and units highlights the need for standardized assay conditions for direct comparison of enzyme efficiencies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.

Bibenzyl Synthase (BBS) Enzyme Activity Assay

This protocol is a composite based on methodologies described for Type III polyketide synthases.

Objective: To determine the in vitro catalytic activity of Bibenzyl Synthase.

Materials:

-

Purified recombinant BBS enzyme

-

Dihydro-p-coumaroyl-CoA (substrate)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled substrate) or unlabeled malonyl-CoA for HPLC-based detection

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

-

Stopping solution: Acetonitrile with 1% formic acid

-

Scintillation fluid (for radiolabeling)

-

HPLC system with a C18 column and a UV or mass spectrometry detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

85 µL of assay buffer

-

5 µL of dihydro-p-coumaroyl-CoA solution (final concentration 50 µM)

-

5 µL of [2-¹⁴C]Malonyl-CoA (final concentration 100 µM, specific activity ~2.2 GBq/mol) or unlabeled malonyl-CoA.

-

5 µL of purified BBS enzyme (final concentration 1-5 µg)

-

-

Incubation: Initiate the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stopping solution.

-

Product Extraction and Analysis (HPLC Method):

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject 20-50 µL onto a C18 reversed-phase column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the eluate at a wavelength of 280 nm.

-

Identify and quantify the this compound peak by comparison with an authentic standard.

-

-

Product Quantification (Radiolabeling Method):

-

After stopping the reaction, add 200 µL of ethyl acetate and vortex vigorously to extract the product.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a scintillation vial.

-

Evaporate the ethyl acetate and add scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

The following diagram illustrates the experimental workflow for the BBS enzyme assay:

Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from general methods for stilbenoid analysis in plant matrices.

Objective: To extract and quantify this compound from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Extraction solvent: 80% methanol in water

-

Solid Phase Extraction (SPE) C18 cartridges

-

HPLC system with a C18 column and a UV or mass spectrometry detector

-

This compound standard

Procedure:

-

Sample Preparation:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of extraction solvent to the tube.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

-

Pool the supernatants.

-

-

Purification (SPE):

-

Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the pooled supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Quantification (HPLC):

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL onto a C18 reversed-phase column.

-

Use a gradient elution program with mobile phases of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Detect this compound at approximately 280 nm.

-

Quantify by comparing the peak area to a standard curve prepared with a this compound standard.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, often in response to environmental cues and hormonal signals.

-

Transcription Factors: The expression of bibenzyl synthase genes is known to be regulated by various transcription factors. In liverworts, a basic helix-loop-helix (bHLH) transcription factor, PabHLH1, has been shown to positively regulate the expression of genes in the phenylpropanoid pathway, leading to increased bibenzyl production.[1][2] Overexpression of PabHLH1 leads to an upregulation of PAL, 4CL, and stilbene/bibenzyl synthase-like genes.[1]

-

Phytohormones and Stress: The expression of genes involved in dihydrostilbenoid biosynthesis can be induced by phytohormones such as methyl jasmonate (MeJA) and salicylic acid (SA), as well as by abiotic stresses like UV radiation.[1][6][7] In Dendrobium officinale, MeJA treatment has been shown to promote the biosynthesis of bibenzyl compounds.[6][7] This suggests a role for these compounds as phytoalexins, defending the plant against pathogens and environmental stressors.

The following diagram illustrates the regulatory network influencing this compound biosynthesis:

Conclusion

The biosynthesis of this compound in plants represents a fascinating deviation from the more extensively studied resveratrol pathway. The identification of bibenzyl synthase as the key enzyme in this process has opened new avenues for understanding the chemical diversity of plant secondary metabolites. This technical guide provides a foundational resource for researchers, offering insights into the enzymatic machinery, quantitative parameters, experimental approaches, and regulatory mechanisms governing the production of this compound. Further research into the specific reductases involved in precursor formation and the detailed characterization of bibenzyl synthases from a wider range of plant species will undoubtedly enhance our ability to harness this pathway for the production of novel therapeutics and other valuable bioproducts.

References

- 1. Functional characterization of a liverworts bHLH transcription factor involved in the regulation of bisbibenzyls and flavonoids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bHLH Transcription Factor Regulates Bisbibenzyl Biosynthesis in the Liverwort Plagiochasma appendiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Dihydroresveratrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of dihydroresveratrol (DHR), a bioactive metabolite of resveratrol. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of key processes and biological pathways.

Introduction

This compound (3,5,4'-trihydroxybibenzyl) is a dihydrostilbenoid naturally found in some plants and is a primary metabolite of trans-resveratrol, produced in the intestine by the hydrogenation of the double bond by microflora.[1][2] Exhibiting significant biological activities, including potent anti-inflammatory and anti-cancer effects, DHR is a molecule of high interest in the fields of pharmacology and drug development.[3][4] This guide details a common and effective method for its laboratory synthesis and purification.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | [2][5] |

| Molecular Formula | C₁₄H₁₄O₃ | [2][5] |

| Molar Mass | 230.26 g/mol | [2][5] |

| CAS Number | 58436-28-5 | [2][5] |

| Appearance | Pale brown or white to off-white solid | [6] |

| Solubility in DMSO | 46 mg/mL (199.77 mM) | [7][8] |

| Water Solubility | Insoluble | [8][9] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.11 (s, 1H), 9.02 (s, 2H), 6.99 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.5 Hz, 2H), 6.06 (d, J = 2.1 Hz, 2H), 6.02 (t, J = 2.1 Hz, 1H), 2.64 (m, 4H) | [10] |

| ¹³C NMR | Data available in public databases such as PubChem, specific peak assignments may vary based on solvent and instrumentation. | [5] |

| MS/MS (ESI) | Deprotonated molecular ion [M-H]⁻ at m/z 229.0865. Diagnostic product ions at m/z 121.0652 and 107.0497. | [6] |

Chemical Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the catalytic hydrogenation of its precursor, trans-resveratrol. This method effectively reduces the alkene double bond of resveratrol to yield the dihydro- form.

Synthesis via Catalytic Hydrogenation

This reaction involves the use of a palladium on carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere.

Table 3: Summary of this compound Synthesis via Catalytic Hydrogenation

| Parameter | Condition/Value | Reference(s) |

| Starting Material | trans-Resveratrol | [5][6] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [10] |

| Solvent | Ethanol | [10] |

| Temperature | Room Temperature | [10] |

| Pressure | Atmospheric Pressure | [10] |

| Reaction Time | 1 hour | [10] |

| Reported Yield | 64% | [6] |

| Reported Purity | >95% (by TLC) | [6] |

Alternative Synthesis Strategies

While catalytic hydrogenation of resveratrol is the most direct route, other established synthetic methodologies in organic chemistry could be adapted for the synthesis of dihydrostilbenoids like this compound. These include:

-

Wittig Reaction: This reaction can be used to form the carbon-carbon double bond in stilbene structures, which can then be reduced. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.[7][11][12]

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction that can form carbon-carbon bonds between aryl halides and alkenes. This is a powerful tool for creating the stilbene backbone.[13][14][15][16]

These methods are more complex and typically involve multiple steps with protection and deprotection of hydroxyl groups, but offer flexibility in synthesizing various analogs.

Purification of this compound

Effective purification is crucial to obtaining high-purity this compound for research and development. A multi-step approach involving chromatography and recrystallization is often employed.

Table 4: Summary of this compound Purification Techniques

| Technique | Key Parameters | Expected Purity | Reference(s) |

| Silica Gel Chromatography | Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v) | >95% | [6] |

| Recrystallization | Solvent System: Ethyl Acetate/Hexane | >98% | [6] |

| Preparative HPLC | Column: C18 reverse-phaseMobile Phase: Methanol/Water or Acetonitrile/Water gradient | ≥99% | [3][17][18] |

Experimental Protocols

The following are detailed protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation

Materials:

-

trans-Resveratrol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas supply (balloon or cylinder)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite

Procedure:

-

Dissolve trans-resveratrol (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the resveratrol).

-

Seal the flask and purge with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid residue.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase (7:3 hexane/ethyl acetate) or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with a 7:3 (v/v) mixture of hexane and ethyl acetate.

-

Collect fractions and monitor by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

-

This compound (from column chromatography)

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask

-

Hot plate/water bath

Procedure:

-

Dissolve the this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until it becomes slightly cloudy (turbid).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Protocol 4: Purity Analysis by HPLC

Materials:

-

Purified this compound

-

HPLC-grade methanol and water

-

C18 reverse-phase analytical HPLC column

-

HPLC system with UV detector

Procedure:

-

Prepare a standard solution of this compound in methanol.

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of methanol.

-

Set the UV detector to monitor at a wavelength of approximately 280 nm.

-

Inject the sample and analyze the chromatogram for peak purity.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Synthesis and Purification.

This compound-Mediated AMPK Activation Pathway

This compound has been shown to exert some of its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][5] This pathway is a central regulator of cellular energy homeostasis.

Caption: this compound activates the AMPK signaling pathway.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of this compound, a compound of growing interest in biomedical research. The provided protocols and data serve as a valuable resource for researchers aiming to produce high-purity this compound for further investigation into its biological activities and therapeutic potential. The visualization of the AMPK activation pathway highlights one of the key mechanisms through which this compound may exert its beneficial effects.

References

- 1. Detection and structural characterization of the metabolites of this compound in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 3. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 4. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]

- 5. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxydibenzyl: a novel metabolite from the human gut microbiota after consuming resveratrol - Food & Function (RSC Publishing) DOI:10.1039/D2FO01475K [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

Dihydroresveratrol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (DHR), a natural dihydrostilbenoid, is a primary metabolite of resveratrol produced by the gut microbiota.[1] While resveratrol has been the subject of extensive research for its potential health benefits, recent attention has shifted towards its metabolites, such as this compound, which may possess greater bioavailability and unique biological activities.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with associated signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound, also known as 3,4',5-Trihydroxybibenzyl, is a phenolic compound with the chemical formula C₁₄H₁₄O₃.[3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₃ | [3][4][5] |

| Molecular Weight | 230.26 g/mol | [3][4][5] |

| CAS Number | 58436-28-5 | [3][4] |

| Melting Point | 155-161 °C | [4][6] |

| Appearance | Off-white to white solid | [3][6] |

| Solubility | Soluble in DMSO (up to 46 mg/mL), Ethanol (up to 46 mg/mL), and Methanol (20 mg/mL). Insoluble in water. | [3][6][7] |

| pKa (Predicted) | 9.51 ± 0.10 | [6] |

| ¹H NMR (360 MHz, CD₃OD) | δ = 6.99 (d, 2H, J = 8.28 Hz), 6.65 (d, 2H, J = 8.64 Hz), 6.05 (s, 2H), 6.01 (s, 1H), 2.61 (ddt, 4H) | [8] |

| Infrared (IR) (Nujol) | υmax = 3254, 1599, 1512, 1330, 1226, 1151, 1101, 975, 820 cm⁻¹ | [8] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily focusing on its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, in some cases more potent than its parent compound, resveratrol.[9][10] One of the key mechanisms is its ability to suppress the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a critical regulator of the inflammatory response.

Another important anti-inflammatory mechanism of this compound involves the activation of the aryl hydrocarbon receptor (AHR).[11][12] Activation of AHR can modulate immune responses and has been linked to the amelioration of colitis.[11][12]

Antioxidant and Metabolic Effects

This compound has been reported to attenuate oxidative stress and improve insulin resistance through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[13][14][15] Activation of AMPK can lead to the upregulation of sirtuin 1 (SIRT1) and downstream antioxidant proteins like Nrf2, HO-1, and GPX4.[14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the catalytic hydrogenation of trans-resveratrol.[8]

Materials:

-

trans-Resveratrol

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Celite

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve trans-resveratrol (e.g., 150 mg, 0.66 mmol) in methanol (5 ml).

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture at room temperature under atmospheric pressure. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Evaporate the filtrate to obtain a solid residue.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v).

-

Recrystallize the purified product from ethyl acetate/hexane to yield this compound as a pale brown solid.[8]

-

Confirm the identity and purity of the synthesized compound using ¹H NMR and IR spectroscopy.[8]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Plasma

This protocol describes a method for the quantification of this compound in rat plasma.[16][17]

Materials:

-

Rat plasma

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Ascorbic acid

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system with a diode-array detector (DAD) and a C18 column

Sample Preparation:

-

Acidify plasma samples.

-

Load the acidified plasma onto a C18 SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound with methanol.

-

Add ascorbic acid (e.g., 10 μL of 15% solution) to the eluate as an antioxidant.

-

Evaporate the eluate to a smaller volume (e.g., 400 μL) at 45 °C.

-

Transfer the concentrated sample to an amber vial for HPLC analysis.[16]

Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: A gradient of solvent A (3% v/v acetic acid in water) and solvent B (20:80 v/v mixture of solvent A and acetonitrile).[16]

-

Flow Rate: 1.5 mL/min[16]

-

Column Temperature: 40 °C[16]

-

Injection Volume: 100 μL[16]

Method Validation: The method should be validated for linearity, precision (intraday and interday), accuracy, recovery, and limit of detection by spiking blank plasma samples with known concentrations of pure this compound.[16][17]

Conclusion

This compound is an important metabolite of resveratrol with distinct physical, chemical, and biological properties. Its enhanced bioavailability and potent anti-inflammatory and antioxidant activities make it a compound of significant interest for researchers in the fields of nutrition, pharmacology, and drug development. The provided technical information and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential of this promising natural compound.

References

- 1. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 2. α,β-Dihydroresveratrol - LKT Labs [lktlabs.com]

- 3. This compound CAS No. 58436-28-5 Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 58436-28-5 [amp.chemicalbook.com]

- 7. This compound | Estrogen/progestogen Receptor modulator | Mechanism | Concentration [selleckchem.com]

- 8. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 10. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroresveratrol: An In-Depth Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroresveratrol (DHR), a natural dihydroxystilbenoid and a primary metabolite of resveratrol, is emerging as a compound of significant interest in pharmacology and drug development. Its enhanced bioavailability compared to its parent compound, resveratrol, necessitates a thorough understanding of its direct biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. We synthesize key findings from cellular and biochemical assays, present quantitative data in structured tables, detail common experimental protocols, and visualize the core signaling pathways modulated by this potent molecule.

Core Mechanisms of Action

In vitro studies have elucidated several key mechanisms through which this compound exerts its biological effects. These can be broadly categorized into direct antioxidant activity, modulation of critical cell signaling pathways related to inflammation and cytoprotection, and direct inhibition of key enzymes.

Antioxidant Properties: Direct and Indirect Action

This compound demonstrates potent antioxidant effects through a dual mechanism: direct radical scavenging and upregulation of endogenous antioxidant systems via the Nrf2 signaling pathway.

-

Direct Radical Scavenging: Like many polyphenolic compounds, DHR can directly neutralize free radicals by donating a hydrogen atom, thereby quenching reactive oxygen species (ROS). This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2]

-

Nrf2-Mediated Antioxidant Response: A more profound antioxidant effect of DHR is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHR is shown to promote the phosphorylation of AMP-activated protein kinase (AMPK).[3] Activated AMPK can, in turn, activate SIRT1, leading to the dissociation of the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[3][5] In vitro studies in HepG2 cells have confirmed that DHR treatment dose-dependently increases the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[3]

Anti-Inflammatory Effects

This compound modulates key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators and the suppression of the NF-κB signaling cascade.

-

Inhibition of Pro-Inflammatory Cytokines: In vitro studies using RAW 264.7 macrophages have shown that this compound can significantly reduce the mRNA expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-1β, and IL-18.[6]

-

Modulation of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7] While resveratrol is a well-documented inhibitor of NF-κB activation[8][9], the direct effects of DHR are still being elucidated. Some studies suggest that related resveratrol metabolites are potent inhibitors of the TLR-4 mediated NF-κB pathway.[10] Inhibition of this pathway prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes like cyclooxygenase-2 (COX-2).[7][8]

-

Cyclooxygenase (COX) Inhibition: The COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[11] While direct kinetic data for DHR is limited, a closely related analogue, dihydrooxyresveratrol, has been shown to be a potent inhibitor of human COX-2.[12] This suggests that DHR likely shares this anti-inflammatory mechanism.

Enzyme Inhibition

-

Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a key target for agents addressing hyperpigmentation.[13] Stilbenoids, including resveratrol, are known to inhibit tyrosinase activity.[14][15][16] The mechanism can be competitive, uncompetitive, or mixed-type, where the inhibitor binds to the enzyme's active site or the enzyme-substrate complex.[13][14] DHR, as a member of this class, is predicted to possess tyrosinase inhibitory activity.

Key Signaling Pathway Modulation

This compound's pleiotropic effects stem from its ability to interact with and modulate multiple interconnected signaling pathways. The AMPK/SIRT1 axis appears to be a central node for its activity.[3][17]

-

AMPK/SIRT1 Pathway Activation: As a central energy sensor, AMPK activation by DHR triggers a cascade of beneficial metabolic and antioxidant effects.[3][17] This includes the activation of SIRT1 and subsequent modulation of Nrf2 and MAPK pathways.[3][4]

-

Inhibition of p38 MAPK: Studies have shown that activation of the AMPK/SIRT1 axis by DHR leads to the inhibition of p38 Mitogen-Activated Protein Kinase (p38MAPK) proteins, which are involved in cellular stress and inflammatory responses.[4]

Caption: this compound activates the AMPK/SIRT1 axis, leading to Nrf2 translocation and antioxidant gene expression.

Caption: General mechanism of NF-κB pathway inhibition by stilbenoids like this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound and its close analogues.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| HepG2 (Human Hepatocytes) | MTT | 558.7 | 48h | [3] |

| 3T3-L1 (Murine Preadipocytes)| MTT | 502.5 | 48h |[3] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration required to inhibit cell viability by 50%.

Table 2: Enzyme Inhibition by this compound Analogues

| Compound | Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |

|---|

| Dihydrooxyresveratrol | Human COX-2 | PGE₂ Production | 11.50 ± 1.54 |[12] |

Data for the close analogue dihydrooxyresveratrol is presented as an indicator of the potential activity of the dihydro-stilbenoid structure.

Key Experimental Protocols

Detailed methodologies for common in vitro assays used to characterize the mechanism of action of this compound are provided below.

MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18]

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).[19]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[18][19]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 540-570 nm using a microplate reader.[18][19]

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: Standard experimental workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the direct antioxidant or free radical scavenging activity of a compound.[20][21] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[22][23]

Methodology:

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The initial absorbance at 517 nm should be approximately 1.0.[21][23]

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.[21]

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the sample or control to a larger volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution).[22] A blank containing only the solvent and DPPH is also required.

-

Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21]

-

Absorbance Measurement: Measure the absorbance of all samples, controls, and the blank at 517 nm using a spectrophotometer.[21][22]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[21]

-

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

-

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Conclusion

This compound exhibits a multifaceted in vitro mechanism of action centered on its potent antioxidant and anti-inflammatory properties. Its ability to activate the master antioxidant regulator Nrf2 via the AMPK/SIRT1 signaling axis is a key cytoprotective mechanism. Concurrently, it mitigates inflammatory responses by inhibiting pro-inflammatory cytokine production and modulating pathways such as NF-κB and COX. The quantitative data and established protocols provided herein serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this promising natural compound. Further investigation is warranted to fully delineate its interactions with specific molecular targets and to translate these in vitro findings into preclinical and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]

- 3. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. ruidera.uclm.es [ruidera.uclm.es]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 11. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]

- 15. Resveratrol as a kcat type inhibitor for tyrosinase: potentiated melanogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. turkjps.org [turkjps.org]

- 19. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. mdpi.com [mdpi.com]

The Microbial Transformation of Resveratrol: A Technical Guide to Dihydroresveratrol Conversion

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties. However, the bioavailability of resveratrol is limited due to its rapid metabolism in the host. The gut microbiota plays a crucial role in the biotransformation of resveratrol into its metabolites, which may possess distinct or enhanced biological activities. One of the key microbial conversions is the reduction of resveratrol to dihydroresveratrol. This technical guide provides an in-depth overview of this microbial conversion, detailing the key bacterial players, the biochemical pathway, quantitative data on the conversion process, and comprehensive experimental protocols for its study.

Key Bacterial Species and Enzymes in this compound Production

The conversion of resveratrol to this compound is primarily carried out by a select group of anaerobic bacteria residing in the human gut. The most well-characterized species include:

-

Slackia equolifaciens : A Gram-positive, anaerobic, non-spore-forming bacterium.[1][2]

-

Adlercreutzia equolifaciens : Another Gram-positive, anaerobic bacterium.[3]

-

Eggerthella lenta : A common human gut commensal that has been shown to efficiently metabolize resveratrol.[4]

Recent research has identified a novel enzyme, resveratrol reductase (RER) , from Eggerthella lenta that is responsible for this biotransformation.[4] This enzyme and its homologs represent a new class of ene-reductases that catalyze the hydrogenation of the Cα-Cβ double bond of resveratrol.[4]

Biochemical Pathway of Resveratrol to this compound

The conversion of resveratrol to this compound is a reductive process involving the saturation of the double bond in the stilbene backbone of the resveratrol molecule. This single-step hydrogenation reaction is catalyzed by bacterial reductases, such as the RER enzyme from Eggerthella lenta.[4]

References

The Role of Dihydroresveratrol in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural dihydrostilbenoid and a primary metabolite of resveratrol, is emerging as a potent modulator of key cellular signaling pathways implicated in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its cellular effects, with a focus on pathways critical to metabolic regulation, oxidative stress, and inflammation. We present a comprehensive overview of its impact on the AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-activated protein kinase (MAPK) signaling cascades. This document includes a compilation of quantitative data from various in vitro studies, detailed experimental protocols for key assays, and illustrative diagrams of the signaling pathways generated using the DOT language to facilitate a deeper understanding of the molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction to this compound

This compound (3,5,4'-trihydroxybibenzyl) is a natural polyphenol found in certain plants and is also a significant metabolite of resveratrol produced by the gut microbiota.[1][2] Unlike its well-studied precursor, resveratrol, DHR is gaining attention for its distinct and sometimes more potent biological activities. Its ability to modulate critical cellular signaling networks positions it as a promising candidate for therapeutic interventions in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This guide delves into the core molecular mechanisms of DHR's action, providing the technical details necessary for its further investigation and potential therapeutic development.

Key Cellular Signaling Pathways Modulated by this compound

This compound has been shown to influence a network of interconnected signaling pathways that are central to maintaining cellular homeostasis. The subsequent sections will explore its role in the AMPK/SIRT1, Nrf2, and MAPK pathways in detail.

The AMPK/SIRT1 Signaling Axis: A Master Regulator of Metabolism

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are two critical energy sensors that work in concert to regulate cellular metabolism and stress responses. This compound has been identified as a potent activator of this axis.[1]

Activation of AMPK by DHR is a key event that triggers a cascade of downstream effects.[1] AMPK is a heterotrimeric enzyme that is activated by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[2] Once activated, primarily through phosphorylation at Threonine 172 of its α-subunit, AMPK initiates catabolic pathways to generate ATP while inhibiting anabolic processes.[2] DHR treatment has been shown to dose-dependently increase the phosphorylation of AMPKα.[2]

SIRT1, a NAD+-dependent deacetylase, is another crucial regulator of cellular metabolism and is often activated downstream of AMPK. The activation of AMPK can lead to an increase in cellular NAD+ levels, which in turn enhances SIRT1 activity.[3] DHR has been shown to upregulate SIRT1 expression.[2] The synergistic activation of the AMPK/SIRT1 pathway by DHR leads to the modulation of various downstream targets involved in lipid metabolism, glucose homeostasis, and mitochondrial biogenesis.

The Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to be a potent activator of the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress.[1][2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by inducers like DHR, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.

DHR treatment has been shown to upregulate the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in a dose-dependent manner.[2] This activation of the Nrf2 pathway contributes to the antioxidant effects of DHR by reducing the levels of reactive oxygen species (ROS) and lipid peroxidation, as measured by malondialdehyde (MDA) levels.[2] The activation of Nrf2 by DHR is often linked to the upstream activation of the AMPK/SIRT1 pathway.[1]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the activity of the MAPK pathway, particularly by inhibiting the phosphorylation of p38 MAPK.[1][2]

In the context of adipogenesis, the differentiation of preadipocytes into mature adipocytes is associated with the phosphorylation of p38 MAPK.[2] DHR treatment has been demonstrated to inhibit this phosphorylation, leading to a reduction in adipogenesis.[1][2] This inhibitory effect on p38 MAPK is often downstream of AMPK/SIRT1 activation. By suppressing p38 MAPK phosphorylation, DHR can downregulate the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ), as well as their downstream target, Fatty Acid Synthase (FASN).[2]

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound on different cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocarcinoma | 558.7 | [2] |

| 3T3-L1 | Murine Preadipocytes | 502.5 | [2] |

Table 2: Dose-Dependent Effects of this compound on Signaling Molecules and Cellular Processes

| Cell Line | Treatment Condition | DHR Concentration (µM) | Observed Effect | Reference |

| HepG2 | H₂O₂ (100 µM) induced oxidative stress | 10, 20, 40 | Dose-dependent upregulation of Nrf2 and HO-1 protein expression. | [2] |

| HepG2 | H₂O₂ (100 µM) induced oxidative stress | 10, 20, 40 | Dose-dependent reduction in malondialdehyde (MDA) production. | [2] |

| 3T3-L1 | Adipocyte differentiation | 40, 80 | Reduction in adipocyte differentiation. | [2] |

| 3T3-L1 | Adipocyte differentiation | 40 | Downregulation of C/EBPα, PPARγ, and FASN protein expression. | [2] |

| HepG2 | Oleic acid-treated | Not specified | Increased phosphorylation of AMPKα and ACC. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound and to assess cell viability after treatment.

-

Materials:

-

96-well plates

-

Cells of interest (e.g., HepG2, 3T3-L1)

-

Complete culture medium

-

This compound (DHR) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of DHR in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and treat the cells with various concentrations of DHR for 48 hours. Include a vehicle control (DMSO only).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against DHR concentration.[2]

-

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

-

Materials:

-

Cells treated with DHR

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-Nrf2, anti-HO-1, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[4][5]

-

Oil Red O Staining for Adipogenesis

This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.

-

Materials:

-

Differentiated 3T3-L1 adipocytes

-

10% formalin

-

Oil Red O stock solution (0.3 g in 100 mL of 99% isopropanol)

-

60% isopropanol

-

Hematoxylin solution

-

DPBS

-

-

Procedure:

-

Wash the cells with DPBS and fix with 10% formalin for at least 30 minutes.

-

Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of deionized water and filtering it.

-

Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-15 minutes.

-

Wash the cells with water several times until the water is clear.

-

(Optional) Counterstain the nuclei with hematoxylin for 1 minute and then rinse with water.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.[6][7]

-

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol is used to measure the levels of MDA, a marker of oxidative stress and lipid peroxidation.

-

Materials:

-

Cell or tissue lysates

-

Thiobarbituric acid (TBA) reagent

-

MDA standard

-

Butylated hydroxytoluene (BHT)

-

Trichloroacetic acid (TCA)

-

-

Procedure:

-

Homogenize the cell or tissue sample in a suitable buffer containing BHT to prevent further oxidation.

-

Add TCA to the homogenate to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cool the samples on ice and then measure the absorbance at 532 nm.

-

Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.[8][9][10]

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of key cellular signaling pathways involved in metabolic regulation, antioxidant defense, and inflammation. Its ability to activate the AMPK/SIRT1 axis, induce the Nrf2-mediated antioxidant response, and inhibit pro-inflammatory MAPK signaling highlights its therapeutic promise for a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this intriguing natural compound.

Future research should focus on elucidating the precise molecular targets of this compound and further dissecting the crosstalk between the signaling pathways it modulates. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of DHR. Furthermore, the development of optimized delivery systems could enhance its bioavailability and therapeutic efficacy. A deeper understanding of the mechanisms of action of this compound will undoubtedly pave the way for its potential clinical applications in preventing and treating a wide range of human diseases.

References

- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Dihydroresveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a primary metabolite of resveratrol, has garnered interest for its potential contributions to the biological activities of its parent compound. However, a comprehensive toxicological profile for this compound remains largely undefined in publicly available literature. This technical guide synthesizes the currently available preliminary toxicological data for this compound, primarily from in vitro studies. Due to the scarcity of in vivo and genotoxicity data for this compound, this document also presents relevant toxicological findings for its parent compound, resveratrol, to provide a broader context for safety assessment. Detailed experimental protocols for key toxicological assays and diagrams of relevant signaling pathways are included to support further research in this area.

Introduction

This compound (3,5,4'-trihydroxy-bibenzyl) is a stilbenoid and a major metabolite of resveratrol, formed through the hydrogenation of the double bond in the stilbene structure by gut microbiota.[1] While resveratrol has been extensively studied for its various biological effects, the specific toxicological properties of its metabolites, including this compound, are less understood. This guide provides a consolidated overview of the existing preliminary toxicological data on this compound to aid researchers and drug development professionals in its safety evaluation.

In Vitro Cytotoxicity Studies

Preliminary in vitro studies have been conducted to assess the cytotoxicity of this compound in various cell lines, often in comparison to resveratrol.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound.

| Cell Line | Assay | Endpoint | This compound (DHR) | Resveratrol (RES) | Reference |

| 3T3-L1 (Murine Preadipocytes) | MTT | IC50 | 502.5 µM | 162.6 µM | [1] |

| HepG2 (Human Hepatoma) | MTT | IC50 | 558.7 µM | Not Reported | [1] |

| 786-O (Renal Carcinoma) | MTT | % Inhibition (at 1x tissue conc.) | Not significant | Not Reported | [2] |

| A498 (Renal Carcinoma) | MTT | % Inhibition (at 1x tissue conc.) | Not significant | Not Reported | [2] |

Note: 1x tissue concentration for DHR was 14.3 nmol/g.[2]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

3T3-L1 or HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (DHR)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DHR-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHR, e.g., DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DHR that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

In Vivo Toxicology Studies

Resveratrol In Vivo Toxicity Data (for Context)

The following table summarizes selected in vivo toxicity data for resveratrol. It is crucial to note that these findings may not be directly extrapolated to this compound.

| Species | Study Duration | Route of Administration | Doses | Key Findings | Reference |

| Rat | 28 days | Oral gavage | 50, 150, 500 mg/kg/day | No adverse effects observed. | [3] |

| Rat | 90 days | Oral gavage | Up to 700 mg/kg/day | No adverse effects observed. | [3] |

| Rat | 90 days | Oral gavage | 0, 200, 400, 1000 mg/kg/day | Dose-related reductions in body weight gain in females at 1000 mg/kg/day. NOAEL: 200 mg/kg/day. | [4] |

| Dog | 90 days | Oral capsule | 0, 200, 600, 1200 mg/kg/day | Dose-related reductions in body weight gain at 1200 mg/kg/day. NOAEL: 600 mg/kg/day. | [4] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: General Guideline for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This protocol provides a general framework for conducting a sub-acute oral toxicity study.

Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for a period of 28 days.

Materials:

-

Rodent species (e.g., Sprague-Dawley rats), typically young adults.

-

This compound.

-

Vehicle for administration (e.g., corn oil, water with a suspending agent).

-

Standard laboratory animal diet and water.

-

Equipment for clinical observations, body weight measurement, food and water consumption, hematology, clinical chemistry, and histopathology.

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Group Assignment: Randomly assign animals to at least three dose groups and one control group (vehicle only). Each group should consist of an equal number of male and female animals (typically 5-10 per sex).

-

Dose Administration: Administer this compound daily by oral gavage for 28 consecutive days. Doses should be selected based on any available acute toxicity data or a preliminary dose-range finding study.

-

Clinical Observations: Conduct detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight and Food/Water Consumption: Record body weights at least weekly. Measure food and water consumption weekly.

-

Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematological and clinical chemistry analysis. Parameters typically include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers of liver and kidney function.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.

-

Data Analysis: Analyze data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow: 28-Day Oral Toxicity Study

Caption: General workflow for a 28-day repeated dose oral toxicity study.

Genotoxicity Studies

No specific genotoxicity studies for this compound were identified in the reviewed literature. The following section provides information on the genotoxicity of resveratrol and general protocols for standard genotoxicity assays.

Resveratrol Genotoxicity Data (for Context)

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium and E. coli | With and without | Non-mutagenic | [3] |

| In vitro Chromosomal Aberration Test | Human lymphocytes | Not specified | Clastogenic activity observed | [3] |

| In vivo Bone Marrow Micronucleus Test | Rats | N/A | Non-genotoxic | [3] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state that is independent of the amino acid.

Materials:

-

Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

-

This compound.

-

S9 fraction (for metabolic activation).

-

Minimal glucose agar plates.

-

Top agar.

-

Positive and negative controls.

Procedure:

-

Bacterial Culture: Grow bacterial strains overnight in nutrient broth.

-

Plate Incorporation Method: a. To molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation). b. Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the background.

Experimental Workflow: Ames Test

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathways

This compound has been shown to modulate several signaling pathways, which may be relevant to its biological effects and potential toxicity.

AMPK/SIRT1 Signaling Pathway